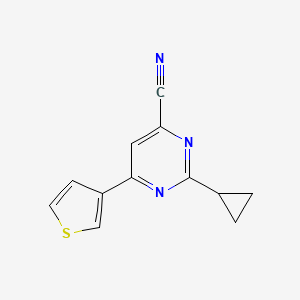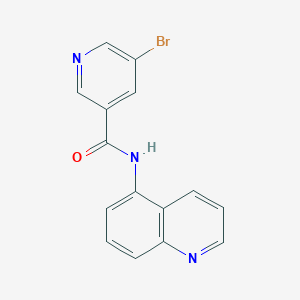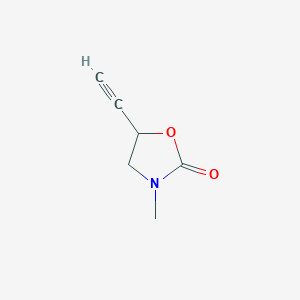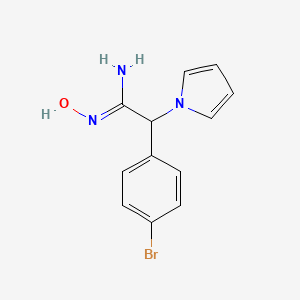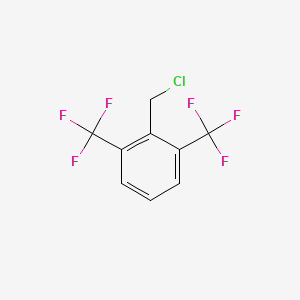
Benzene,2-(chloromethyl)-1,3-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,2-(chloromethyl)-1,3-bis(trifluoromethyl)- is an organic compound with the molecular formula C9H5ClF6 It is a derivative of benzene, characterized by the presence of a chloromethyl group and two trifluoromethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,2-(chloromethyl)-1,3-bis(trifluoromethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the chloromethylation of 1,3-bis(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzene,2-(chloromethyl)-1,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or amines depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
Benzene,2-(chloromethyl)-1,3-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of Benzene,2-(chloromethyl)-1,3-bis(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzene,1-chloro-2-(trifluoromethyl): Similar structure but with only one trifluoromethyl group.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the chloromethyl group.
Benzene,1-chloro-2-(chloromethyl): Contains a chloromethyl group but lacks the trifluoromethyl groups
Uniqueness
Benzene,2-(chloromethyl)-1,3-bis(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and physical properties. The presence of both chloromethyl and trifluoromethyl groups allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H5ClF6 |
|---|---|
Peso molecular |
262.58 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2 |
Clave InChI |
YLELGNHMUJYSCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


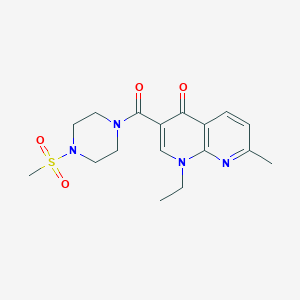
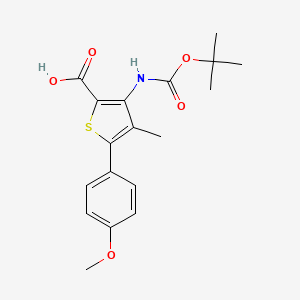
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)


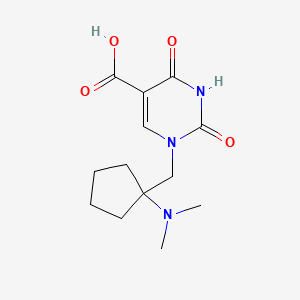

![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
